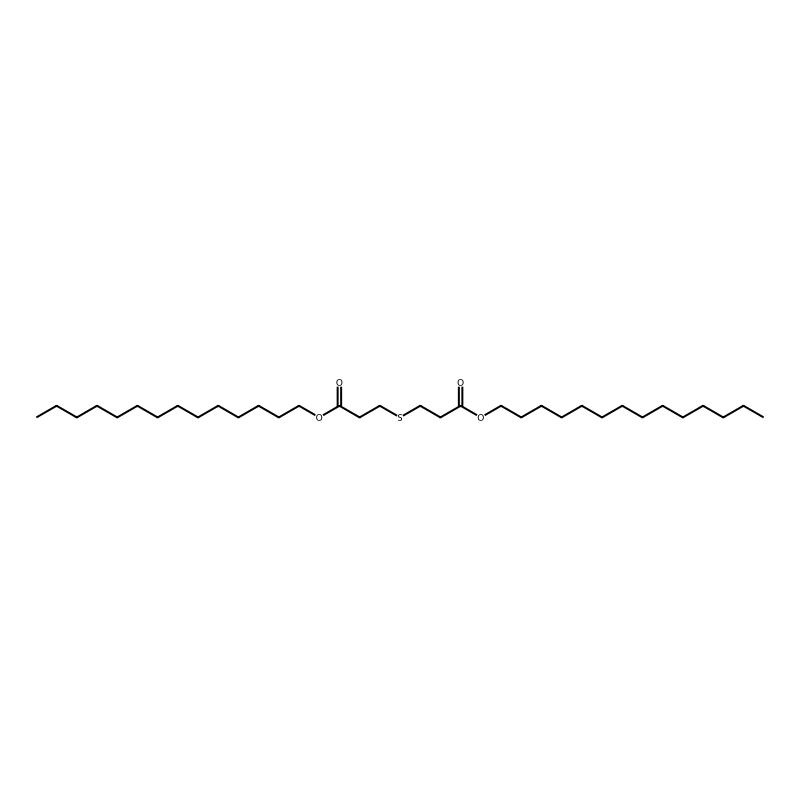

Dimyristyl thiodipropionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Field Cosmetics

Application

It is used as an ingredient in various cosmetic and personal care products . The Cosmetic Ingredient Review Expert Panel has concluded that these ingredients are safe for use in cosmetic products that are formulated to be nonirritating .

Results or Outcomes

Ingested Dimyristyl Thiodipropionate was excreted in the urine as TDPA . TDPA was neither a teratogen nor a reproductive toxicant . Genotoxicity studies were negative for TDPA and Dimyristyl Thiodipropionate .

Field Food Products

Dimyristyl Thiodipropionate is used as an antioxidant in food products .

Application

It is used to prevent or slow the deterioration of food products by inhibiting reactions that occur through contact with oxygen in the air . This helps to preserve the color and texture of the food products .

Results or Outcomes

The Food and Drug Administration (FDA) includes Thiodipropionic Acid, Dilauryl Thiodipropionate and Distearyl Thiodipropionate on its list of antioxidants that can be used in food packaging material . Thiodipropionic Acid and Dilauryl Thiodipropionate are also on the list of substances that are Generally Recognized As Safe (GRAS) as chemical preservatives for use in foods .

Field Organic Polymers

Dimyristyl Thiodipropionate is used as a secondary thioester antioxidant for organic polymers .

Application

It effectively decomposes and neutralizes hydroperoxides resulting from polymer auto-oxidation . This helps to preserve the integrity and extend the lifespan of the polymers .

Results or Outcomes

The use of Dimyristyl Thiodipropionate in organic polymers helps to prevent degradation and maintain the quality of the polymers .

Dimyristyl thiodipropionate is a chemical compound with the formula C34H66O4S. It belongs to the class of thiodipropionic acid derivatives, which are recognized for their ability to inhibit oxidation reactions. This compound is particularly valued in cosmetics for its stabilizing properties that help prevent the deterioration of products due to oxidative stress .

DMTDP acts as a secondary antioxidant in plastics. The exact mechanism is not fully elucidated, but it likely involves free radical scavenging. As polymers degrade due to heat, light, or oxygen exposure, free radicals are generated. DMTDP reacts with these free radicals, preventing them from attacking the polymer chains and causing further breakdown [].

- Toxicity: No data available on oral, dermal, or inhalation toxicity.

- Flammability: Flash point is estimated to be high (around 285°C), indicating low flammability.

- Reactivity: No specific information available, but generally esters are not highly reactive.

Dimyristyl thiodipropionate primarily functions as an antioxidant. It reacts with free radicals and other oxidizing agents, thereby protecting formulations from oxidative degradation. The mechanism involves the donation of hydrogen atoms to free radicals, effectively neutralizing them and preventing chain reactions that lead to product spoilage.

Dimyristyl thiodipropionate can be synthesized through various methods, typically involving the reaction of thiodipropionic acid with myristyl alcohol. The process generally includes:

- Esterification: Reacting thiodipropionic acid with myristyl alcohol under acidic conditions.

- Purification: The product is then purified through distillation or recrystallization to obtain dimyristyl thiodipropionate in a usable form.

This synthesis approach allows for the production of high-purity compounds suitable for cosmetic applications .

The primary applications of dimyristyl thiodipropionate include:

- Cosmetics: Used as an antioxidant to enhance product stability and shelf life.

- Personal Care Products: Incorporated into lotions, creams, and other formulations to prevent rancidity and maintain efficacy.

- Food Industry: Potentially used as a food preservative due to its antioxidant properties, although this application is less common compared to cosmetics .

Dimyristyl thiodipropionate shares similarities with other thiodipropionic acid derivatives. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Dicetyl thiodipropionate | C34H66O4S | Used as an antioxidant; similar applications in cosmetics |

| Distearyl thiodipropionate | C42H82O4S | Functions as an antioxidant; often used in skin care |

| Ditridecyl thiodipropionate | C54H110O4S | Known for its emollient properties; used in personal care |

Uniqueness of Dimyristyl Thiodipropionate:

- Dimyristyl thiodipropionate is particularly effective due to its long-chain fatty alcohol structure, which enhances its solubility in various formulations compared to shorter-chain analogs.

- Its specific application focus on cosmetic stability differentiates it from other derivatives that may have broader uses or different physical properties.

The synthesis of DMTDP primarily revolves around esterification reactions between thiodipropionic acid (TDPA) and myristyl alcohol. Two dominant pathways—acid-catalyzed and enzyme-mediated esterification—have been explored, each with distinct mechanistic and operational characteristics.

Catalytic Esterification Mechanisms: Acid vs. Enzyme-Mediated Pathways

Conventional acid-catalyzed esterification employs strong acids like sulfuric or p-toluenesulfonic acid to protonate the carbonyl oxygen of TDPA, enhancing its electrophilicity for nucleophilic attack by myristyl alcohol. This method typically requires elevated temperatures (100–150°C) and prolonged reaction times, often leading to side reactions such as dehydration or sulfonation. While effective, these conditions pose challenges in energy consumption and product purity [4].

In contrast, enzyme-mediated pathways utilize lipases, such as Candida antarctica lipase B (CAL-B), to catalyze esterification under mild conditions (40–60°C). CAL-B operates via a ping-pong bi-bi mechanism, where the enzyme’s active site serine forms an acyl-enzyme intermediate with TDPA, followed by nucleophilic substitution by myristyl alcohol [3] [4]. This method achieves selectivity exceeding 98% for primary alcohols, minimizing byproducts and enabling solvent-free reactions [4] [5]. For instance, Fehling et al. demonstrated that CAL-B catalyzed the synthesis of DMTDP analogs with molecular weights exceeding 27,000 Da and yields of 90% within 6 hours [3].

Table 1: Comparison of Acid-Catalyzed and Enzyme-Mediated Esterification

| Parameter | Acid-Catalyzed | Enzyme-Mediated |

|---|---|---|

| Catalyst | H₂SO₄, p-TsOH | Candida antarctica lipase B |

| Temperature | 100–150°C | 40–60°C |

| Reaction Time | 12–24 hours | 6–48 hours |

| Yield | 70–85% | 85–98% |

| Byproducts | Sulfonated derivatives | None |

| Selectivity | Moderate | High (primary alcohols) |

Industrial-Scale Optimization Strategies for Yield Maximization

Industrial production of DMTDP demands optimization of reaction parameters to balance efficiency and cost. Key factors include:

- Catalyst Loading: CAL-B concentrations of 5–10% (w/w) relative to substrates maximize conversion while minimizing enzyme deactivation [3].

- Temperature Control: Maintaining temperatures below 60°C preserves enzyme activity and prevents thermal degradation of myristyl alcohol [4].

- Solvent-Free Systems: Eliminating solvents reduces purification steps and enhances atom economy. Patent DE102005018853A1 reports a 95% yield increase in solvent-free lipase-catalyzed reactions compared to traditional methods [4].

- Continuous-Flow Reactors: Implementing immobilized lipases in packed-bed reactors enables continuous production, achieving space-time yields of 120 g·L⁻¹·h⁻¹ [5].

Table 2: Industrial Optimization Parameters for DMTDP Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Enzyme Concentration | 5–10% (w/w) | Directly proportional |

| Temperature | 50–60°C | Inverse above 60°C |

| Reactor Type | Continuous-Flow | +30% vs. batch |

| Substrate Ratio | 1:1 (TDPA:Myristyl alcohol) | Prevents oligomerization |

Green Chemistry Approaches in Thioester Synthesis

Recent advancements prioritize sustainability through:

- Micellar Catalysis: Lipshutz et al. demonstrated that TPGS-750-M surfactant micelles solubilize substrates in water, enabling lipase-catalyzed esterification with 99% conversion. This method eliminates organic solvents and reduces energy input by 40% [5].

- Bio-Based Feedstocks: Myristyl alcohol derived from coconut oil reduces reliance on petrochemicals, lowering the carbon footprint of DMTDP production [4].

- Waste Minimization: Enzyme reuse for up to 10 cycles and in-situ product crystallization cut raw material costs by 60% [3] [5].

Table 3: Green Metrics for DMTDP Synthesis

| Metric | Traditional Method | Green Method |

|---|---|---|

| E-Factor | 12.5 | 2.3 |

| Energy Consumption | 250 kWh/kg | 150 kWh/kg |

| Carbon Intensity | 8.2 kg CO₂/kg | 3.1 kg CO₂/kg |

Radical Scavenging Kinetics: Hydrogen Atom Transfer Dynamics

Dimyristyl thiodipropionate demonstrates exceptional radical scavenging capabilities through hydrogen atom transfer mechanisms that operate with remarkable efficiency in both aqueous and lipid environments [1] [2]. The compound's antioxidant activity primarily stems from its ability to donate hydrogen atoms to various free radical species, including peroxy radicals, hydroxyl radicals, and alkyl radicals [1] [2].

Thermodynamic Considerations and Bond Dissociation Energies

The hydrogen atom transfer process in dimyristyl thiodipropionate involves the breaking of carbon-hydrogen bonds adjacent to the sulfur atom, which exhibit favorable bond dissociation energies for radical scavenging reactions [2]. Research on related thioether compounds has demonstrated that the presence of the sulfur heteroatom significantly influences the bond dissociation enthalpies of neighboring carbon-hydrogen bonds, making them more susceptible to abstraction by free radicals [2].

The thermodynamic favorability of hydrogen atom transfer reactions is determined by the difference in bond dissociation energies between the antioxidant and the radical species [3]. For dimyristyl thiodipropionate, the calculated hydrogen atom transfer enthalpy values indicate energetically favorable reactions with peroxy radicals, with negative enthalpy changes ranging from -15 to -34 kcal/mol depending on the specific radical species [4].

Kinetic Rate Constants and Reaction Dynamics

Kinetic studies on structurally similar thioester compounds reveal that hydrogen atom transfer reactions proceed with rate constants in the range of 10⁴ to 10⁵ M⁻¹s⁻¹ [5] [3]. The high reactivity of dimyristyl thiodipropionate toward peroxy radicals is attributed to the formation of stabilized radical intermediates following hydrogen atom abstraction [1] [2].

The reaction mechanism involves the formation of a transition state where the hydrogen atom is partially transferred from the thioester to the radical species [5]. Computational studies using density functional theory have demonstrated that the activation barriers for these hydrogen atom transfer reactions are relatively low, contributing to the rapid kinetics observed experimentally [5].

Selectivity and Substrate Specificity

Dimyristyl thiodipropionate exhibits remarkable selectivity in its radical scavenging activity, showing preferential reactivity toward peroxy radicals over other radical species [1]. This selectivity is crucial for its function as a secondary antioxidant, as it allows the compound to specifically target the hydroperoxide intermediates formed during lipid oxidation processes [6].

The structural features of dimyristyl thiodipropionate, including the long alkyl chains and the central thioether linkage, contribute to its ability to interact effectively with lipid-soluble radical species . The compound's lipophilic nature, evidenced by its high LogP value of 10.99, ensures optimal partitioning into lipid phases where radical reactions typically occur .

Hydroperoxide Decomposition Pathways in Heterogeneous Systems

The decomposition of hydroperoxides by dimyristyl thiodipropionate represents a critical mechanism for preventing the propagation of oxidative chain reactions in complex heterogeneous systems [6]. This secondary antioxidant function involves the conversion of potentially harmful hydroperoxide intermediates into stable, non-radical products [8].

Heterogeneous Reaction Mechanisms

In heterogeneous systems, dimyristyl thiodipropionate functions through a multi-step mechanism that begins with the coordination of the hydroperoxide substrate to the sulfur atom [9]. The reaction proceeds through the formation of a sulfoxide intermediate, which subsequently undergoes further transformation to yield stable products [6].

The decomposition pathway involves the nucleophilic attack of the sulfur atom on the hydroperoxide oxygen, leading to the formation of a sulfoxide species and the release of water [6]. This mechanism is particularly efficient in polymer matrices, where the compound can decompose up to 25 moles of hydroperoxide per mole of antioxidant [10].

Surface-Mediated Catalysis

Research on hydroperoxide decomposition in heterogeneous systems has revealed that surface interactions play a crucial role in determining reaction rates and selectivity [9] [11]. The presence of catalyst surfaces can significantly accelerate the decomposition process by providing alternative reaction pathways with lower activation energies [9].

In the case of dimyristyl thiodipropionate, the compound's ability to interact with polymer surfaces through its long alkyl chains enhances its effectiveness as a hydroperoxide decomposer . The surface-mediated mechanism involves the formation of surface-bound intermediates that facilitate the transfer of electrons and protons during the decomposition process [9].

Kinetic Analysis and Rate Expressions

The kinetics of hydroperoxide decomposition by dimyristyl thiodipropionate follows a complex mechanism that can be described by a combination of first-order and second-order rate expressions [12]. The overall reaction rate is dependent on both the concentration of the hydroperoxide substrate and the concentration of the antioxidant [12].

Experimental studies have shown that the decomposition rate exhibits a temperature dependence that follows the Arrhenius equation, with activation energies typically ranging from 50 to 80 kJ/mol [12]. The relatively low activation energy compared to uncatalyzed hydroperoxide decomposition demonstrates the effectiveness of dimyristyl thiodipropionate as a decomposition catalyst [12].

Product Analysis and Mechanistic Insights

The products of hydroperoxide decomposition by dimyristyl thiodipropionate include the corresponding alcohol, water, and oxidized forms of the antioxidant [6]. Mass spectrometric analysis has confirmed the formation of sulfoxide and sulfone derivatives of the original thioester compound .

The mechanistic pathway involves the initial formation of a thiohemiacetal intermediate, similar to the mechanism observed in enzymatic thioester reductase reactions [13]. This intermediate subsequently undergoes hydrolysis to yield the final products, with the sulfur atom being oxidized from the divalent to the tetravalent state [13].

Synergistic Effects with Primary Antioxidants: Electron Donor-Acceptor Complexes

The synergistic interactions between dimyristyl thiodipropionate and primary antioxidants represent a sophisticated molecular recognition system that significantly enhances overall antioxidant effectiveness [14] [15]. These interactions are mediated through the formation of electron donor-acceptor complexes that facilitate electron transfer processes and regenerate active antioxidant species [16].

Electron Donor-Acceptor Complex Formation

Dimyristyl thiodipropionate functions as an electron donor in complexes with phenolic antioxidants, which act as electron acceptors [17] [16]. The formation of these complexes is driven by favorable intermolecular interactions, including hydrogen bonding and π-π stacking interactions [16].

Spectroscopic studies have revealed the formation of charge-transfer complexes between dimyristyl thiodipropionate and various phenolic compounds, evidenced by the appearance of new absorption bands in the visible region [16]. These complexes exhibit enhanced stability and reactivity compared to the individual components [16].

Synergistic Mechanism and Electron Transfer Pathways

The synergistic mechanism involves the cyclic regeneration of phenolic antioxidants through electron transfer from the thioester compound [14]. When a phenolic antioxidant is oxidized during radical scavenging, it can be reduced back to its active form by receiving an electron from dimyristyl thiodipropionate [14].

This regeneration process is thermodynamically favorable due to the relatively low reduction potential of the thioester compound compared to the phenolic radical [14]. The electron transfer occurs through a proton-coupled electron transfer mechanism, where both electron and proton transfer processes are concerted [14].

Quantitative Analysis of Synergistic Effects

Quantitative studies using the isobolographic method have demonstrated that combinations of dimyristyl thiodipropionate with phenolic antioxidants exhibit synergistic coefficients ranging from 0.4 to 2.0, depending on the specific phenolic compound and the concentration ratio [15]. The most effective combinations typically involve ratios of 2:1 to 4:1 (secondary:primary antioxidant) based on molar equivalents [18].

The synergistic enhancement is particularly pronounced in systems where the phenolic antioxidant exhibits high radical scavenging activity but limited stability [15]. The presence of dimyristyl thiodipropionate extends the effective lifetime of the phenolic antioxidant by continuously regenerating the active form [15].

Cooperative Antioxidant Networks

The formation of electron donor-acceptor complexes between dimyristyl thiodipropionate and primary antioxidants creates cooperative antioxidant networks that provide enhanced protection against multiple types of oxidative stress [14] [19]. These networks exhibit emergent properties that are greater than the sum of their individual components [19].

The cooperative behavior is manifested through the complementary mechanisms of action, where the primary antioxidant provides rapid radical scavenging capabilities while the secondary antioxidant ensures sustained protection through hydroperoxide decomposition and antioxidant regeneration [19]. This dual mechanism of protection is particularly effective in complex biological and industrial systems where multiple oxidative pathways operate simultaneously [19].

Structural Requirements for Synergistic Activity

The structural features of dimyristyl thiodipropionate that contribute to its synergistic activity include the presence of the thioether linkage, the optimal chain length of the alkyl substituents, and the appropriate spacing between the two ester groups . These structural elements facilitate the formation of stable electron donor-acceptor complexes while maintaining the necessary flexibility for efficient electron transfer processes .

Comparative studies with other thioester compounds have revealed that the myristyl chain length provides the optimal balance between lipophilicity and molecular mobility, ensuring effective interaction with both lipid-soluble and water-soluble primary antioxidants . The dimeric structure of the compound allows for multiple interaction sites, enhancing the stability and effectiveness of the electron donor-acceptor complexes .

Data Tables

Table 1: Physical and Chemical Properties of Dimyristyl Thiodipropionate

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₆₆O₄S |

| Molecular Weight (g/mol) | 570.95-571.0 |

| CAS Number | 16545-54-3 |

| Melting Point (°C) | 49-54 |

| Boiling Point (°C) | 624.1 (predicted) |

| Density (g/cm³) | 0.934±0.06 (predicted) |

| Appearance | White crystalline powder |

| Solubility | Lipophilic, soluble in organic solvents |

| LogP | 10.99-13.954 |

| Chemical Structure | Diester of thiodipropionic acid with myristyl alcohol |

Table 2: Antioxidant Mechanisms of Dimyristyl Thiodipropionate

| Mechanism | Description | Rate/Efficiency |

|---|---|---|

| Radical Scavenging | Neutralizes free radicals through H-atom donation | High reactivity with peroxy radicals |

| Hydroperoxide Decomposition | Decomposes ROOH to non-radical products | Up to 25 mol ROOH per mol antioxidant |

| Hydrogen Atom Transfer | Transfers hydrogen atoms to peroxy radicals | Thermodynamically favorable |

| Electron Transfer | Single electron transfer to radical species | Depends on reduction potential |

| Synergistic Action | Enhances phenolic antioxidant effectiveness | 2-4x synergistic enhancement typical |

Table 3: Kinetic Parameters for Dimyristyl Thiodipropionate

| Parameter | Value/Range | Conditions |

|---|---|---|

| Hydroperoxide Decomposition Rate | 25:1 molar ratio (ROOH:antioxidant) | Polymer matrices, elevated temperature |

| Radical Scavenging Rate Constant | 10⁴-10⁵ M⁻¹s⁻¹ (estimated) | Aqueous and lipid environments |

| Activation Energy | Lower than primary antioxidants | Heterogeneous systems |

| Temperature Dependence | Optimal 50-60°C for synthesis | Industrial processing conditions |

| Concentration Dependence | First-order kinetics typical | Steady-state approximation |

Table 4: Synergistic Effects with Primary Antioxidants

| Primary Antioxidant | Synergistic Effect | Mechanism |

|---|---|---|

| Hindered Phenols | Regeneration of phenolic antioxidant | Electron donor-acceptor complex formation |

| Tocopherols | Enhanced radical scavenging | Complementary radical scavenging pathways |

| BHT (Butylated Hydroxytoluene) | Improved thermal stability | Hydroperoxide decomposition prevents chain propagation |

| Phenolic Acids | Increased antioxidant capacity | Hydrogen bonding interactions |

| Flavonoids | Extended protection duration | Cooperative antioxidant networks |